2-Amino-4-iodo-5-methylphenol
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Overview
Description
2-Amino-4-iodo-5-methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of an amino group, an iodine atom, and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-iodo-5-methylphenol can be achieved through several methods. One common approach involves the iodination of 2-methylphenol (o-cresol) in the presence of an oxidizing agent such as sodium hypochlorite and sodium iodide in aqueous alcohol solvents . This reaction introduces the iodine atom at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-iodo-5-methylphenol undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The amino group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The phenolic hydroxyl group can undergo oxidation to form quinones, while reduction reactions can convert it back to the phenol form.
Substitution Reactions: The iodine atom can be substituted by other halogens or functional groups through halogen exchange reactions.
Common Reagents and Conditions:
Oxidizing Agents: Sodium hypochlorite, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed:
Quinones: Formed through oxidation of the phenolic group.
Substituted Phenols: Formed through nucleophilic aromatic substitution reactions.
Scientific Research Applications
2-Amino-4-iodo-5-methylphenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-4-iodo-5-methylphenol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-Amino-4-iodo-5-methylphenol can be compared with other similar compounds to highlight its uniqueness:
2-Amino-4-methylphenol: Lacks the iodine atom, resulting in different reactivity and applications.
4-Iodo-2-methylphenol:
2-Amino-5-methylphenol: Lacks the iodine atom, leading to variations in its chemical behavior and applications.
These comparisons emphasize the distinct chemical structure and properties of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C7H8INO |
---|---|
Molecular Weight |
249.05 g/mol |
IUPAC Name |
2-amino-4-iodo-5-methylphenol |
InChI |
InChI=1S/C7H8INO/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,9H2,1H3 |
InChI Key |
XDAHSGXYOGMHBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1I)N)O |
Origin of Product |
United States |
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